1-[4-Bromo-3-(pentyloxy)benzenesulfonyl]azepane
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Overview
Description
1-[4-Bromo-3-(pentyloxy)benzenesulfonyl]azepane is an organic compound that features a complex structure with a bromine atom, a pentyloxy group, and a benzenesulfonyl group attached to an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Bromo-3-(pentyloxy)benzenesulfonyl]azepane typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the bromination of 4-pentyloxybenzenesulfonyl chloride, followed by the reaction with azepane under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-Bromo-3-(pentyloxy)benzenesulfonyl]azepane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the sulfonyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azepane derivatives, while oxidation and reduction reactions produce sulfoxides, sulfones, or desulfonylated compounds .
Scientific Research Applications
1-[4-Bromo-3-(pentyloxy)benzenesulfonyl]azepane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-Bromo-3-(pentyloxy)benzenesulfonyl]azepane involves its interaction with molecular targets through its functional groups. The bromine atom and sulfonyl group can participate in electrophilic and nucleophilic interactions, respectively, while the pentyloxy group can influence the compound’s solubility and membrane permeability . These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-Bromo-3-(pentyloxy)benzenesulfonyl]pyrrolidine
- 4-[4-Bromo-3-(pentyloxy)benzenesulfonyl]morpholine
Uniqueness
1-[4-Bromo-3-(pentyloxy)benzenesulfonyl]azepane is unique due to its azepane ring, which imparts distinct chemical and physical properties compared to similar compounds with different ring structures.
Properties
Molecular Formula |
C17H26BrNO3S |
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Molecular Weight |
404.4 g/mol |
IUPAC Name |
1-(4-bromo-3-pentoxyphenyl)sulfonylazepane |
InChI |
InChI=1S/C17H26BrNO3S/c1-2-3-8-13-22-17-14-15(9-10-16(17)18)23(20,21)19-11-6-4-5-7-12-19/h9-10,14H,2-8,11-13H2,1H3 |
InChI Key |
UNPDUYNQODJAPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCCCC2)Br |
Origin of Product |
United States |
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